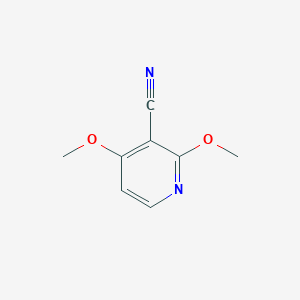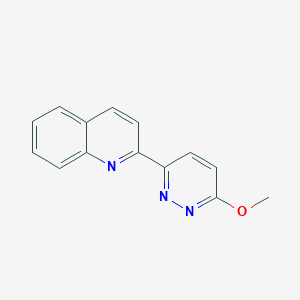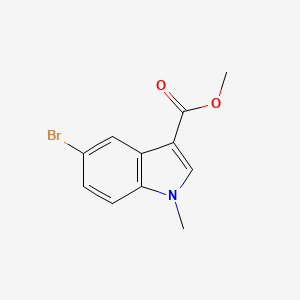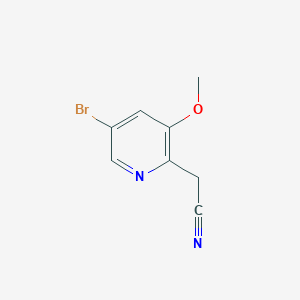
2,4-Dimethoxypyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, featuring two methoxy groups at the 2 and 4 positions and a cyano group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxypyridine with cyanogen bromide under basic conditions. Another method includes the condensation of 2,4-dimethoxypyridine with malononitrile in the presence of a base, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of pyridine.
2,4-Dimethoxypyridine: Lacks the cyano group, making it less reactive in certain chemical reactions.
2,6-Dimethoxypyridine-3-carbonitrile: Similar but with methoxy groups at different positions.
Uniqueness
2,4-Dimethoxypyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both methoxy and cyano groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
95689-37-5 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,4-dimethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-4-10-8(12-2)6(7)5-9/h3-4H,1-2H3 |
InChI Key |
MVVPCIPULGHDSS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=NC=C1)OC)C#N |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{[(2-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3059149.png)

![3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine](/img/structure/B3059152.png)





